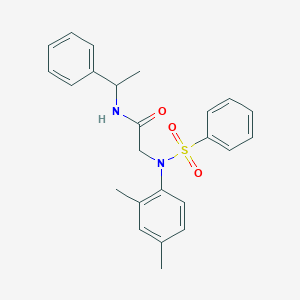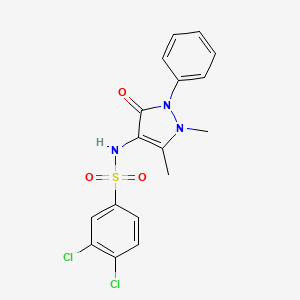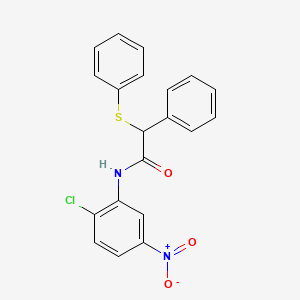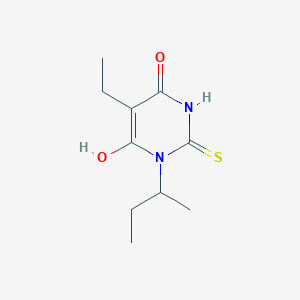
N~2~-(2,4-dimethylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,4-dimethylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPGN, and it is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that plays a crucial role in the regulation of glucose metabolism, and DPGN has shown promise in the treatment of type 2 diabetes.
作用機序
The mechanism of action of DPGN is through its inhibition of N~2~-(2,4-dimethylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, which is an enzyme that breaks down incretin hormones. By inhibiting this compound, DPGN increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and decreased glucagon secretion, resulting in improved glucose control.
Biochemical and Physiological Effects:
DPGN has been shown to have significant biochemical and physiological effects in animal models and clinical trials. In addition to its effects on glucose metabolism, DPGN has been shown to have anti-inflammatory and cardioprotective effects. It has also been shown to improve lipid metabolism and reduce oxidative stress.
実験室実験の利点と制限
One of the advantages of DPGN for lab experiments is its specificity for N~2~-(2,4-dimethylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide inhibition, which allows for targeted effects on glucose metabolism. However, DPGN has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
将来の方向性
There are several future directions for research on DPGN. One area of interest is its potential use in combination therapy with other diabetes medications, such as metformin or insulin. Another area of research is the potential use of DPGN in the treatment of other metabolic disorders, such as obesity or non-alcoholic fatty liver disease. Additionally, further studies are needed to fully understand the long-term safety and efficacy of DPGN in clinical settings.
合成法
The synthesis of DPGN involves several steps, starting with the reaction of 2,4-dimethylbenzenamine with 1-phenylethylamine to form the intermediate product N-(2,4-dimethylphenyl)-N-(1-phenylethyl)amine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-(2,4-dimethylphenyl)-N-(1-phenylethyl)-p-toluenesulfonamide. Finally, this compound is reacted with glycine to form DPGN.
科学的研究の応用
DPGN has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. As a N~2~-(2,4-dimethylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor, DPGN works by increasing the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon secretion. This results in improved glucose control and has been shown to be effective in clinical trials.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-18-14-15-23(19(2)16-18)26(30(28,29)22-12-8-5-9-13-22)17-24(27)25-20(3)21-10-6-4-7-11-21/h4-16,20H,17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIHYJUGFJRDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5013277.png)
![1-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5013286.png)

![2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-1,5-dichloro-3-methylbenzene](/img/structure/B5013298.png)


![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-fluorophenyl)propanamide](/img/structure/B5013323.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B5013331.png)

![4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol](/img/structure/B5013340.png)

![2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5013354.png)
![1-{(3,4-dimethoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate](/img/structure/B5013376.png)
![N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)-2-phenylacetamide](/img/structure/B5013378.png)